molecular formula C9H8FNO B8258024 3-Ethoxy-4-fluorobenzonitrile

3-Ethoxy-4-fluorobenzonitrile

Cat. No.: B8258024
M. Wt: 165.16 g/mol
InChI Key: MBKMPRFDERKMAH-UHFFFAOYSA-N
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Description

3-Ethoxy-4-fluorobenzonitrile is an organic compound with the molecular formula C9H8FNO It consists of a benzene ring substituted with an ethoxy group at the third position and a fluorine atom at the fourth position, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-fluorobenzonitrile typically involves the reaction of 3-ethoxy-4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions often include the use of acetic anhydride as a dehydrating agent and activated carbon for decolorization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and recycling of solvents and catalysts to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-fluorobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Reduction: 3-Ethoxy-4-fluorobenzylamine.

    Oxidation: 3-Ethoxy-4-fluorobenzoic acid.

Scientific Research Applications

3-Ethoxy-4-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-fluorobenzonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways and receptors .

Comparison with Similar Compounds

  • 4-Ethoxy-3-fluorobenzonitrile
  • 3-Ethoxy-2-fluorobenzonitrile
  • 3-Ethoxy-4-methoxybenzonitrile

Comparison: 3-Ethoxy-4-fluorobenzonitrile is unique due to the specific positioning of the ethoxy and fluorine groups on the benzene ring, which can influence its reactivity and interactions in chemical reactions. Compared to its analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .

Properties

IUPAC Name

3-ethoxy-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKMPRFDERKMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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